molecular formula C4H10ClNO3 B597223 (R)-4-amino-2-hydroxybutanoic acid hydrochloride CAS No. 117173-81-6

(R)-4-amino-2-hydroxybutanoic acid hydrochloride

Cat. No.: B597223
CAS No.: 117173-81-6
M. Wt: 155.578
InChI Key: HZYDSOQKJCJGSY-AENDTGMFSA-N
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Description

(R)-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral unnatural amino acid that serves as a valuable building block in advanced scientific research. In neuroscience, this compound is recognized for its activity on GABAergic systems. Pharmacological studies on Cys-loop GABA receptors from parasitic nematodes have shown that the (R)-enantiomer of 4-amino-3-hydroxybutyric acid exhibits higher efficacy than its (S)-counterpart, providing insight into the structure-activity relationships of the agonist binding site and aiding in the development of species-specific therapeutics . Beyond neuropharmacology, this compound and its derivatives demonstrate significant utility in material science. Researchers utilize it as a key monomer for the synthesis of sequence-defined oligoamides and other unnatural amino acid monomers. These precise macromolecules are investigated for their depolymerization properties and enhanced thermal stability, making them suitable for creating novel polymer networks and functional materials . This combination of biological activity and utility as a synthetic intermediate makes it a versatile reagent for pharmaceutical development and advanced material design. This product is intended for research purposes only.

Properties

IUPAC Name

(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYDSOQKJCJGSY-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744440
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117173-81-6
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldolase-Transaminase Tandem Systems

The stereoselective synthesis of (R)-4-amino-2-hydroxybutanoic acid has been achieved through a systems biocatalysis approach, combining pyruvate-dependent aldolases and R-selective transaminases. This one-pot cascade reaction utilizes formaldehyde and L-alanine as substrates, leveraging the following steps:

  • Aldol Addition : A class II pyruvate aldolase (MBP-YfaU from E. coli) catalyzes the condensation of pyruvate and formaldehyde to form 4-hydroxy-2-oxobutanoate.

  • Transamination : An R-selective ω-transaminase (commercially available from Prozomix) converts the keto intermediate into the (R)-configured amino acid using L-alanine as an amine donor.

Key Process Parameters (Table 1):

ParameterValue
Formaldehyde concentrationUp to 1.4 M
Reaction time24 h
Productivity>80 g L⁻¹ d⁻¹
Enantiomeric excess (ee)>99%
Yield>95%

This method eliminates the need for intermediate isolation, operates under mild conditions (pH 7.0, 25–37°C), and achieves high atom efficiency. The fusion-tagged aldolase exhibits exceptional tolerance to high formaldehyde concentrations, enabling industrially viable substrate loadings.

Chemical Synthesis from Chiral Precursors

L-Asparagine-Derived Route

A patented chemical synthesis route starts with L-asparagine, proceeding through nitrile intermediates and hydrogenation (Figure 1):

  • Diazotization : L-Asparagine is treated with sodium nitrite in acetic acid to introduce a hydroxyl group, yielding L-malamidic acid.

  • Cyanation : Reaction with acetic anhydride in pyridine converts the carboxamide to a nitrile, forming 3-cyano-2-acetoxypropionic acid.

  • Hydrogenation : Catalytic hydrogenation (PtO₂, H₂) reduces the nitrile to an aminomethyl group, producing L-4-amino-2-hydroxybutyric acid.

Modified Route for (R)-Enantiomer:

While the original patent isolates the L-(S)-enantiomer , substituting D-asparagine as the starting material theoretically generates the (R)-form. However, this adaptation requires validation, as stereochemical outcomes depend on the retention of configuration during hydrogenation.

Process Yields (Table 2):

StepIntermediateYield
DiazotizationL-Malamidic acid60–70%
Cyanation3-Cyano-2-acetoxypropionic acid85%
HydrogenationL-4-Amino-2-hydroxybutyric acid50%

Challenges include the use of hazardous reagents (e.g., acetic anhydride) and the need for enantiomeric resolution if racemization occurs.

Enantiomeric Resolution Techniques

Kinetic Resolution with Hydrolases

Racemic 4-amino-2-hydroxybutanoic acid can be resolved using lipases or acylases. For example:

  • Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving the (R)-form unreacted.

  • Reaction conditions: 30°C, pH 8.0, vinyl acetate as acyl donor.

  • Reported ee: >98% for (R)-enantiomer after hydrolysis.

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., Chirobiotic T column) effectively separates enantiomers. Mobile phases of methanol/acetic acid/triethylamine (100:0.1:0.1, v/v/v) achieve baseline separation with retention times of 12.1 min (S) and 14.3 min (R).

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acidification:

  • Neutralization : (R)-4-Amino-2-hydroxybutanoic acid is dissolved in anhydrous ethanol.

  • HCl Addition : Gaseous HCl is bubbled into the solution until pH 1.5–2.0.

  • Crystallization : The mixture is cooled to 4°C, yielding white crystals.

  • Drying : Vacuum filtration and desiccation (40°C, 24 h) produce the final hydrochloride salt (purity >99%, by HPLC).

Comparative Analysis of Methods (Table 3)

MethodBiocatalytic CascadeChemical Synthesis
Starting materialsFormaldehyde, L-alanineL-Asparagine, acetic anhydride
CatalystAldolase + transaminasePtO₂
Reaction time24 h48–72 h
Yield>95%50%
ee>99%Requires resolution
ScalabilityIndustrial (>100 g/L)Lab-scale

Chemical Reactions Analysis

Types of Reactions: ®-4-amino-2-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

®-4-amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The molecular targets and pathways involved include:

    Enzyme Inhibition: Inhibiting enzymes involved in amino acid metabolism.

    Receptor Binding: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-4-amino-2-hydroxybutanoic acid hydrochloride becomes evident when compared to related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Structurally or Functionally Related Compounds

Compound Name Key Structural Features Functional Role Key Differences from this compound
Plazomicin N-1 substituted with 4-amino-2-hydroxybutanoic acid Antibiotic; evades AME-mediated resistance in Enterobacteriaceae Acts as a substituent in a larger aminoglycoside framework
Nipecotic Acid Piperidine-3-carboxylic acid hGAT1 inhibitor; lacks hydroxyl group at C2 Lower steric hindrance, weaker ionic interactions with hGAT1
Guvacine Tetrahydrofuran-3-carboxylic acid Competitive GABA uptake inhibitor Conformationally rigid due to cyclic structure; reduced solubility
4-(Dimethylamino)butanoic acid hydrochloride C4 dimethylamino substitution Research chemical for organic synthesis; no hydroxyl group Lacks hydroxyl group, altering hydrogen-bonding capacity
γ-Aminobutyric Acid (GABA) C4 amino, C1 carboxyl groups Primary inhibitory neurotransmitter No hydroxyl group; shorter carbon chain limits thermal stability in polymers

Key Research Findings

Antibiotic Resistance Modulation: The hydroxyl group at C2 in this compound prevents enzymatic phosphorylation (APH) and adenylation (ANT) in plazomicin, unlike unmodified aminoglycosides like gentamicin .

Binding Affinity in hGAT1 : Molecular dynamics simulations reveal that the hydroxyl group at C2 stabilizes interactions with Y60 and G297 residues in hGAT1, a feature absent in nipecotic acid or guvacine .

Material Synthesis Advantages : Oligoamides derived from this compound exhibit superior thermal stability (decomposition >250°C) compared to thiolactone-based analogs, attributed to hydrogen-bonding networks from the hydroxyl group .

Solubility and Stability: As a hydrochloride salt, it outperforms non-ionic analogs (e.g., 4-amino-isocrotonic acid) in aqueous solubility, critical for pharmaceutical formulations .

Contrast with Hydrochloride Salts of Alkaloids

Compounds like Jatrorrhizine hydrochloride () share the hydrochloride salt property but differ fundamentally in backbone structure (isoquinoline vs. hydroxybutanoic acid) and biological targets (antimicrobial vs. neuromodulatory).

Biological Activity

(R)-4-amino-2-hydroxybutanoic acid hydrochloride, commonly referred to as (R)-AHBA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of (R)-4-Amino-2-Hydroxybutanoic Acid

(R)-AHBA is a naturally occurring amino acid derivative known for its role in various biochemical processes. Its structure includes a hydroxyl group and an amino group attached to a butanoic acid backbone, which contributes to its unique biological properties. The compound is often studied for its potential in drug development and therapeutic applications due to its ability to interact with various biological targets.

1. Neuroprotective Effects

(R)-AHBA has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that (R)-AHBA can enhance the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability. This effect has been linked to potential benefits in conditions such as epilepsy and anxiety disorders.

Table 1: Neuroprotective Effects of (R)-AHBA

StudyModelFindings
In vitro neuronal culturesIncreased GABA levels observed
Animal model of epilepsyReduced seizure frequency
Anxiety modelDecreased anxiety-like behaviors

2. Antimicrobial Activity

The compound exhibits antimicrobial properties that have been explored in various studies. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of (R)-AHBA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

3. Role in Aminoglycoside Biosynthesis

(R)-AHBA is a key intermediate in the biosynthesis of aminoglycoside antibiotics such as butirosin. The enzymatic pathways involving (R)-AHBA have been elucidated, revealing its importance in producing compounds that combat bacterial infections.

Case Study: Butirosin Biosynthesis
A study characterized the biosynthetic gene cluster responsible for the production of butirosin, highlighting the role of (R)-AHBA in this process. The enzymes involved were shown to facilitate the conversion of L-glutamate into (R)-AHBA through several enzymatic steps, emphasizing the compound's significance in antibiotic production .

The biological activity of (R)-AHBA can be attributed to several mechanisms:

  • GABAergic Modulation : By enhancing GABA synthesis, (R)-AHBA may help modulate neuronal excitability and provide neuroprotective effects.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Enzyme Interaction : As an intermediate in biosynthetic pathways, (R)-AHBA interacts with specific enzymes that catalyze critical reactions in antibiotic synthesis.

Research Findings

Recent studies have focused on optimizing the production and application of (R)-AHBA:

  • A biocatalytic process was developed to synthesize (R)-AHBA from simple precursors using engineered Escherichia coli strains, achieving high conversion rates .
  • Investigations into the pharmacokinetics of (R)-AHBA derivatives suggest improved bioavailability and therapeutic efficacy when used as prodrugs .

Q & A

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (R)-4-amino-2-hydroxybutanoic acid hydrochloride?

The compound can be synthesized via fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) using a monodisperse soluble support. Key steps include:

  • Coupling conditions : Elevated temperatures (50–60°C) to accelerate reaction rates and reduce coupling times.
  • Deprotection : Use of piperidine or morpholine to remove Fmoc groups.
  • Hydrochloride salt formation : Post-synthetic treatment with HCl in anhydrous conditions to stabilize the amino group. This method avoids intermediate purification by employing a one-pot procedure with intermediate quenching, enhancing yield and stereochemical fidelity .

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

  • Chiral HPLC : Utilizes chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. Mobile phases often include buffers like ammonium acetate (pH 4.5–6.0) with acetonitrile gradients.
  • Circular Dichroism (CD) Spectroscopy : Detects optical activity in the 200–250 nm range, correlating with the (R)-configuration.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify diastereomeric splitting in derivatives (e.g., Mosher esters) .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

The protonated amino group in the hydrochloride salt reduces nucleophilicity, directing reactivity toward the hydroxyl or carboxyl moieties. For example:

  • Hydroxyl group activation : Tosylation or mesylation enables substitution with thiols or amines under mild conditions (e.g., DMF, 0–25°C).
  • Carboxyl group functionalization : Esterification via DCC/DMAP coupling with alcohols or amidation using HATU/EDCI. Comparative studies with free-base analogs show 20–30% higher yields for carboxyl-derived products in the hydrochloride form due to reduced side reactions .

Q. What in vitro models are suitable for studying the compound’s neuropharmacological activity?

  • Primary neuronal cultures : Rat cortical neurons treated with 10–100 μM concentrations to assess GABA receptor modulation via patch-clamp electrophysiology.
  • Radioligand binding assays : Competition assays using 3^3H-labeled muscimol (GABAA_A agonist) or baclofen (GABAB_B agonist) to determine IC50_{50} values.
  • Synaptosomal uptake studies : Measurement of 3^3H-GABA uptake inhibition in synaptic vesicles (IC50_{50} typically 5–50 μM). Evidence suggests partial agonism at GABAB_B receptors, with 60–70% efficacy compared to baclofen .

Q. How can this compound be applied in the design of sequence-defined oligomers for material science?

  • Telechelic oligoamides : The compound serves as a γ-aminobutyric acid (GABA) derivative in iterative coupling reactions. Automated SPPS enables bidirectional chain elongation, producing oligomers with precise functional group placement.
  • Depolymerization : Thermal or acid-catalyzed cleavage forms cyclic γ-butyrolactam, enabling recyclable polymer networks.
  • Thermal stability : Oligomers derived from (R)-4-amino-2-hydroxybutanoic acid exhibit 15–20°C higher decomposition temperatures than thiolactone-based analogs, making them suitable for high-performance materials .

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